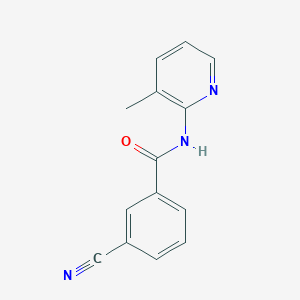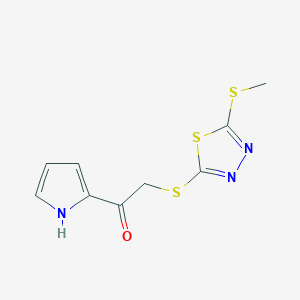
Methyl (3-((4-fluorophenyl)thio)propanoyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3-((4-fluorophenyl)thio)propanoyl)glycinate: is an organic compound with the molecular formula C12H14FNO3S and a molecular weight of 271.31 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to a thioether linkage, which is further connected to a propanoyl group and a glycinate moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3-((4-fluorophenyl)thio)propanoyl)glycinate typically involves the reaction of 4-fluorothiophenol with 3-bromopropanoyl chloride to form the intermediate 3-((4-fluorophenyl)thio)propanoyl chloride . This intermediate is then reacted with methyl glycinate under basic conditions to yield the final product . The reaction conditions often involve the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: Methyl (3-((4-fluorophenyl)thio)propanoyl)glycinate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like or .
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents such as or .
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like or .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Amines, thiols, dimethylformamide as solvent.
Major Products:
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
科学的研究の応用
Methyl (3-((4-fluorophenyl)thio)propanoyl)glycinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Methyl (3-((4-fluorophenyl)thio)propanoyl)glycinate involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the thioether linkage can form reversible covalent bonds with cysteine residues in enzymes. These interactions can modulate the activity of target proteins and influence various biochemical pathways.
類似化合物との比較
- Methyl (3-((4-chlorophenyl)thio)propanoyl)glycinate
- Methyl (3-((4-bromophenyl)thio)propanoyl)glycinate
- Methyl (3-((4-methylphenyl)thio)propanoyl)glycinate
Comparison: Methyl (3-((4-fluorophenyl)thio)propanoyl)glycinate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
特性
分子式 |
C12H14FNO3S |
|---|---|
分子量 |
271.31 g/mol |
IUPAC名 |
methyl 2-[3-(4-fluorophenyl)sulfanylpropanoylamino]acetate |
InChI |
InChI=1S/C12H14FNO3S/c1-17-12(16)8-14-11(15)6-7-18-10-4-2-9(13)3-5-10/h2-5H,6-8H2,1H3,(H,14,15) |
InChIキー |
OVXZZJNUGNIQAF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CNC(=O)CCSC1=CC=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 7-bromo-9b-((4-fluorophenyl)sulfonyl)-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B14910604.png)




![tert-Butyl (2-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B14910619.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-nitrobenzamide](/img/structure/B14910629.png)




![N'-[1-(4-biphenylyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B14910661.png)


